molecular formula C10H8ClNS B114865 2-Chloro-4-(3-methylphenyl)thiazole CAS No. 155294-66-9

2-Chloro-4-(3-methylphenyl)thiazole

Cat. No.: B114865
CAS No.: 155294-66-9
M. Wt: 209.7 g/mol
InChI Key: JSYLYBPVUCHKBZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methylphenyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 2 and a 3-methylphenyl group at position 2. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The chlorine atom enhances reactivity as a leaving group, while the 3-methylphenyl substituent introduces steric and electronic effects that influence the compound’s physical and chemical properties .

Properties

CAS No.

155294-66-9

Molecular Formula

C10H8ClNS

Molecular Weight

209.7 g/mol

IUPAC Name

2-chloro-4-(3-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C10H8ClNS/c1-7-3-2-4-8(5-7)9-6-13-10(11)12-9/h2-6H,1H3

InChI Key

JSYLYBPVUCHKBZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CSC(=N2)Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=N2)Cl

Synonyms

2-CHLORO-4-(3-METHYLPHENYL)THIAZOLE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Variations

The structural analogs of 2-Chloro-4-(3-methylphenyl)thiazole differ primarily in the substituents at position 4 of the thiazole ring. Key examples include:

  • 2-Chloro-4-(4-chlorophenyl)thiazole : Substituted with a 4-chlorophenyl group.
  • 2-Chloro-4-(trifluoromethyl)thiazole : Contains a trifluoromethyl (-CF₃) group.
  • 2-Chloro-4-(2-thienyl)thiazole : Features a thiophene ring instead of phenyl.
Table 1: Comparative Molecular Properties
Compound Name Substituent Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
This compound 3-methylphenyl ~209.7 (estimated) 1.22–1.25* 300–350*
2-Chloro-4-(4-chlorophenyl)thiazole 4-chlorophenyl 230.12 1.224† 350.7†
2-Chloro-4-(trifluoromethyl)thiazole -CF₃ 187.57 1.45‡ <300‡
2-Chloro-4-(2-thienyl)thiazole 2-thienyl 203.69 1.35–1.40§ 320–360§

*Estimated based on para-substituted analogs ; †From experimental data ; ‡Predicted ; §Predicted for thiophene derivatives .

Physicochemical Properties

  • Solubility : The 3-methylphenyl group increases hydrophobicity compared to polar substituents (-Cl, -CF₃).
  • Reactivity : The chlorine atom at position 2 facilitates nucleophilic substitution reactions, while the methyl group directs electrophilic attacks to the phenyl ring’s meta position .

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